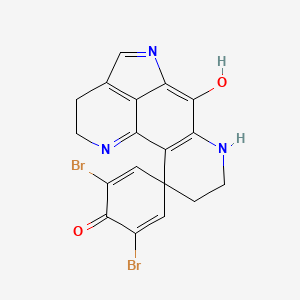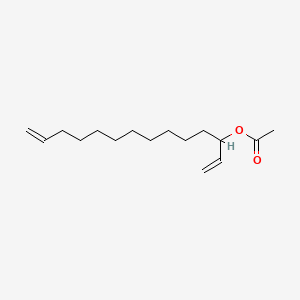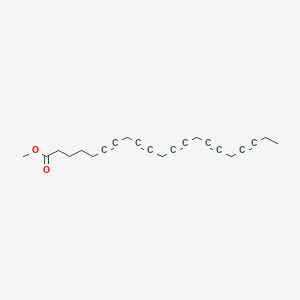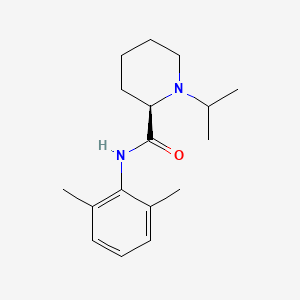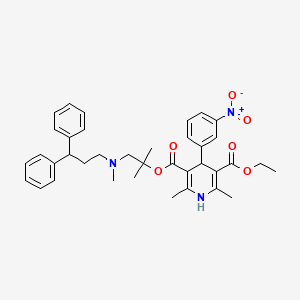
5-Ethyl-demethyl Lercanidipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a dihydropyridine calcium channel blocker. It is primarily used in the management of hypertension by causing systemic vasodilation through the inhibition of calcium ion influx in cell membranes . This compound is known for its high lipophilicity and prolonged duration of action compared to other calcium channel blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-demethyl Lercanidipine involves the reaction of an acid halide of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as liquid chromatography are employed to separate and purify the compound from its impurities .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-demethyl Lercanidipine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Ethyl-demethyl Lercanidipine has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on calcium channels in various cell types.
Medicine: Investigated for its potential nephroprotective properties and its role in managing hypertension.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
5-Ethyl-demethyl Lercanidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels . This inhibition prevents the influx of extracellular calcium, leading to the relaxation of vascular smooth muscle cells, dilation of blood vessels, and a subsequent decrease in blood pressure . The compound’s high lipophilicity allows for a prolonged duration of action, making it effective for long-term management of hypertension .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects but a higher incidence of edema.
Uniqueness
5-Ethyl-demethyl Lercanidipine is unique due to its high lipophilicity and prolonged duration of action, which contribute to its effectiveness in managing hypertension with fewer side effects compared to other calcium channel blockers .
Properties
Molecular Formula |
C37H43N3O6 |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H43N3O6/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3 |
InChI Key |
VZVDBGIHPOICHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


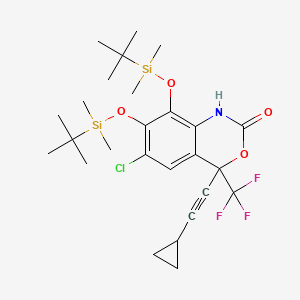


![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
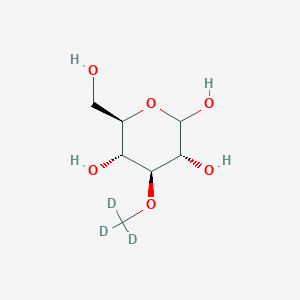
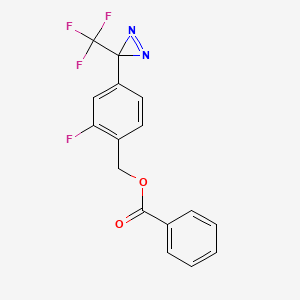
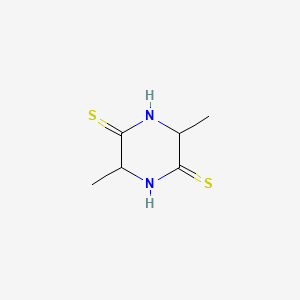
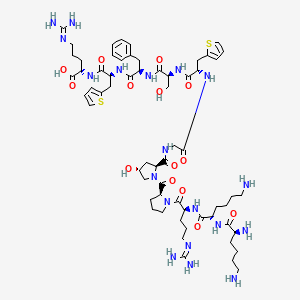
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
